6-chloro-N-cyclohexylpyridine-3-sulfonamide 6-chloro-N-cyclohexylpyridine-3-sulfonamide
Brand Name: Vulcanchem
CAS No.: 622800-46-8
VCID: VC21447523
InChI: InChI=1S/C11H15ClN2O2S/c12-11-7-6-10(8-13-11)17(15,16)14-9-4-2-1-3-5-9/h6-9,14H,1-5H2
SMILES: C1CCC(CC1)NS(=O)(=O)C2=CN=C(C=C2)Cl
Molecular Formula: C11H15ClN2O2S
Molecular Weight: 274.77g/mol

6-chloro-N-cyclohexylpyridine-3-sulfonamide

CAS No.: 622800-46-8

Cat. No.: VC21447523

Molecular Formula: C11H15ClN2O2S

Molecular Weight: 274.77g/mol

* For research use only. Not for human or veterinary use.

6-chloro-N-cyclohexylpyridine-3-sulfonamide - 622800-46-8

Specification

CAS No. 622800-46-8
Molecular Formula C11H15ClN2O2S
Molecular Weight 274.77g/mol
IUPAC Name 6-chloro-N-cyclohexylpyridine-3-sulfonamide
Standard InChI InChI=1S/C11H15ClN2O2S/c12-11-7-6-10(8-13-11)17(15,16)14-9-4-2-1-3-5-9/h6-9,14H,1-5H2
Standard InChI Key JNFXRSADYROONU-UHFFFAOYSA-N
SMILES C1CCC(CC1)NS(=O)(=O)C2=CN=C(C=C2)Cl
Canonical SMILES C1CCC(CC1)NS(=O)(=O)C2=CN=C(C=C2)Cl

Introduction

Chemical Structure and Properties

Molecular Structure

6-chloro-N-cyclohexylpyridine-3-sulfonamide features a pyridine ring with chlorine substitution at the 6-position and a sulfonamide group at the 3-position connected to a cyclohexyl moiety. This compound shares structural similarities with 6-chloro-N-cyclopentylpyridine-3-sulfonamide, which differs only in having a five-membered cycloalkyl ring instead of the six-membered cyclohexyl ring .

Physicochemical Properties

Based on the properties of structurally similar compounds, the following physicochemical characteristics can be anticipated for 6-chloro-N-cyclohexylpyridine-3-sulfonamide:

PropertyPredicted ValueBasis
Molecular FormulaC11H15ClN2O2SStructural determination
Molecular Weight~274.77 g/molCalculated from molecular formula
Physical StateSolid at room temperatureBased on similar sulfonamides
SolubilityLikely poorly soluble in water, more soluble in organic solvents like toluene and acetoneInferred from similar compounds
Storage Recommendation2-8°C, away from moistureBased on similar compounds

Synthesis and Preparation Methods

General Synthetic Approach

The synthesis of 6-chloro-N-cyclohexylpyridine-3-sulfonamide would likely follow similar procedures to those used for analogous chlorinated pyridine sulfonamides. Based on the patent information, a viable synthetic route would involve:

  • Starting with hydroxypyridine-3-sulfonic acid

  • Converting to the corresponding sulfonyl chloride

  • Reacting with cyclohexylamine to form the target sulfonamide

Detailed Synthetic Procedure

The preparation could follow this general process:

  • Conversion of hydroxypyridine sulfonic acid to chloropyridine sulfonyl chloride using phosphorus trichloride and chlorine gas, with phosphorus oxychloride as an additional solvent .

  • The reaction mixture would contain the chlorinated pyridine sulfonyl chloride in an organic phase (typically toluene) .

  • Treatment of this organic phase with cyclohexylamine (rather than ammonia which would produce the primary sulfonamide) at controlled temperature (20-25°C) .

  • Isolation of the product through filtration, washing with water until chloride-free, followed by washing with toluene .

  • Drying at room temperature to obtain the pure compound .

The patent notes that this method offers advantages including "almost quantitative yield" of the chlorinated pyridine sulfonic acid chloride intermediate and simplified handling compared to using PCl5 .

Analytical Characterization

Spectroscopic Properties

Based on structurally similar compounds, the following spectroscopic characteristics might be expected:

Analytical MethodAnticipated Characteristics
IR SpectroscopyAbsorption bands corresponding to S=O stretching (~1350-1150 cm⁻¹), N-H stretching (~3300-3250 cm⁻¹), and pyridine ring vibrations
¹H NMRSignals for pyridine protons (δ ~7.5-9.0 ppm), cyclohexyl protons (δ ~1.0-2.0 ppm), and sulfonamide NH (δ ~7.0-8.0 ppm)
Mass SpectrometryMolecular ion [M+H]⁺ at m/z ≈ 275, with characteristic fragmentation patterns

Chromatographic Analysis

For the analysis of 6-chloro-N-cyclohexylpyridine-3-sulfonamide, high-performance liquid chromatography (HPLC) would be suitable, similar to the method mentioned for 4-chloropyridine-3-sulfonamide which achieved 99.7% purity determination .

Predicted Collision Cross Section Data

By analogy with the similar compound 6-chloro-N-cyclopentylpyridine-3-sulfonamide, the following mass spectrometry adduct data might be anticipated:

AdductPredicted m/zEstimated CCS (Ų)
[M+H]⁺~275.06~160-165
[M+Na]⁺~297.04~170-175
[M-H]⁻~273.05~160-165

These values are extrapolated from the related cyclopentyl compound, adjusting for the additional methylene group in the cyclohexyl ring .

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